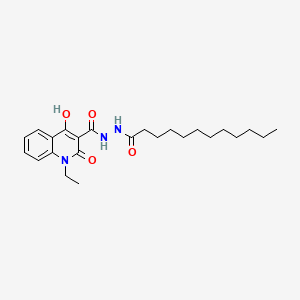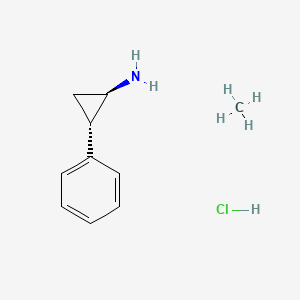
methane;(1R,2S)-2-phenylcyclopropan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Tranylcypromine hydrochloride is synthesized through the cyclization of the side chain of amphetamine. The process involves the formation of a propylamine from the cyclization, resulting in the creation of the compound. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of tranylcypromine hydrochloride follows Good Manufacturing Practice (GMP) guidelines to ensure the quality and purity of the compound. The production process involves multiple steps, including synthesis, purification, and quality control, to produce a compound that meets the required standards for research use .
化学反応の分析
Types of Reactions
Tranylcypromine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: Substitution reactions involve replacing specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce different oxidation states of the compound, while substitution reactions can result in various substituted derivatives .
科学的研究の応用
Tranylcypromine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and behavior.
Biology: Employed in the study of enzyme inhibition, particularly LSD1 and MAO, to understand their roles in biological processes.
Medicine: Investigated for its potential therapeutic effects in treating depression and other neurological disorders.
Industry: Utilized in the development of new drugs and therapeutic agents .
作用機序
Tranylcypromine hydrochloride exerts its effects by irreversibly inhibiting lysine-specific demethylase 1 (LSD1) and monoamine oxidase (MAO). The inhibition of these enzymes leads to increased levels of monoamines, such as serotonin, norepinephrine, and dopamine, in the brain. This increase in monoamines is believed to contribute to the compound’s antidepressant effects .
類似化合物との比較
Similar Compounds
Phenelzine: Another monoamine oxidase inhibitor used in the treatment of depression.
Isocarboxazid: A monoamine oxidase inhibitor with similar applications in treating depression.
Selegiline: A selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Uniqueness
Tranylcypromine hydrochloride is unique in its dual inhibition of both LSD1 and MAO, making it a valuable tool in research. Its ability to irreversibly inhibit these enzymes sets it apart from other similar compounds, providing distinct advantages in studying enzyme inhibition and its effects on neurological conditions .
特性
分子式 |
C10H16ClN |
|---|---|
分子量 |
185.69 g/mol |
IUPAC名 |
methane;(1R,2S)-2-phenylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11N.CH4.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;;/h1-5,8-9H,6,10H2;1H4;1H/t8-,9+;;/m0../s1 |
InChIキー |
NFOAZKSABWREFV-DBEJOZALSA-N |
異性体SMILES |
C.C1[C@H]([C@@H]1N)C2=CC=CC=C2.Cl |
正規SMILES |
C.C1C(C1N)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(azetidin-3-yl)amino]-N-[(1R)-1-{3-[5-({[(1S,3R)-3-hydroxycyclopentyl]amino}methyl)thiophen-2-yl]phenyl}ethyl]-2-methylbenzamide](/img/structure/B10855021.png)
![7-[(1-acetylpiperidin-4-yl)methoxy]-5-fluoro-2-(oxan-4-ylsulfanylmethyl)-3H-quinazolin-4-one](/img/structure/B10855028.png)
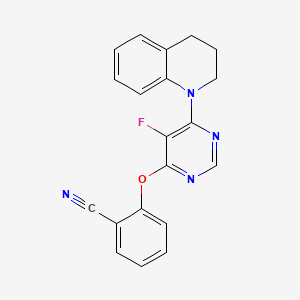

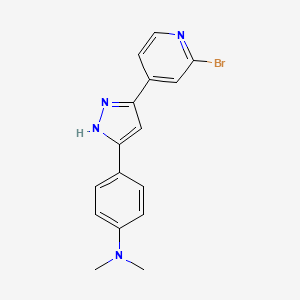
![1-tert-butyl-3-(1H-indol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10855044.png)
![[4-[[4-(2,2,2-Trifluoroethoxy)phenyl]methyl]piperazin-1-yl]-[4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phenyl]methanone](/img/structure/B10855046.png)
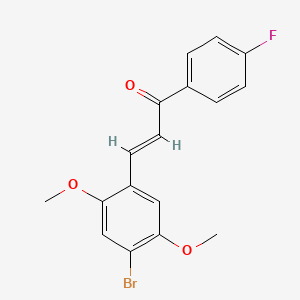
![3-[(1-Benzylamino)ethylidene]-2h-chromene-2,4(3h)-dione](/img/structure/B10855069.png)

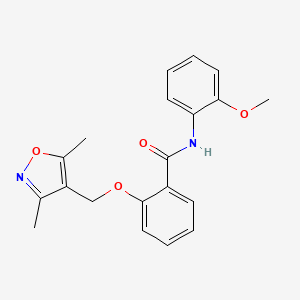
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B10855078.png)
![N-[1-(2-chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B10855083.png)
